Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride
Description
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride is a synthetic organic compound belonging to the acetamide class. Its structure comprises an acetamide backbone substituted at the nitrogen atom with a 2,6-dimethylphenyl group and a methylpropylamino (isobutylamino) moiety. The monohydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical derivatives.
Properties
CAS No. |
50295-21-1 |
|---|---|
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-propylazanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H |
InChI Key |
ZIHDTMKKCXWIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2,6-Dimethylaniline (aromatic amine with methyl substituents at positions 2 and 6)
- 2-(Methylpropylamino)ethanol or related amines
- Acylating agents such as acetic anhydride or acetyl chloride
- Hydrochloric acid for salt formation
General Synthetic Approach
The common synthetic method involves the acylation of 2-(methylpropylamino)ethanol or a corresponding amine with 2,6-dimethylaniline derivatives or their acylated intermediates. The reaction typically proceeds as follows:
Acylation Step:
The 2,6-dimethylaniline reacts with acetic anhydride or acetyl chloride to form an acetamide intermediate.Amination/Substitution Step:
The intermediate undergoes nucleophilic substitution with methylpropylamine or a related amine, replacing a leaving group such as chlorine in a chloroacetamide derivative.Salt Formation:
The free base product is treated with hydrochloric acid to form the monohydrochloride salt, enhancing stability and solubility.
Example Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 2,6-Dimethylaniline + chloroacetyl chloride, base catalyst | Formation of 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate | High (not specified) |
| 2 | Intermediate + methylpropylamine in tetrahydrofuran (THF), 0°C to room temperature, under nitrogen atmosphere | Nucleophilic substitution to form N-(2,6-dimethylphenyl)-2-(methylpropylamino)acetamide | Moderate to high |
| 3 | Treatment with 1N HCl followed by basification with NaOH and extraction | Isolation of free base followed by conversion to monohydrochloride salt | Yield varies; typically moderate to good |
This method parallels the synthesis of related compounds such as N-(2,6-dimethylphenyl)-2-(methylamino)acetamide, where methylamine is used instead of methylpropylamine.
Reaction Mechanisms and Chemical Considerations
- Nucleophilic Substitution: The chlorine atom in the chloroacetamide intermediate is displaced by the nucleophilic methylpropylamino group.
- Acylation: The formation of the amide bond occurs via acylation of the aromatic amine.
- Salt Formation: The monohydrochloride salt is formed by protonation of the amine group with hydrochloric acid, improving compound stability.
Data Table Summarizing Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 50295-21-1 |
| Molecular Formula | C14H23ClN2O |
| Molecular Weight | 270.80 g/mol |
| IUPAC Name | [2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-propylazanium; chloride |
| Standard InChI | InChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H |
| Canonical SMILES | CCCNH+CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Research Findings and Analytical Data
- The compound is primarily used as a reference impurity for quality control in pharmaceutical products containing lidocaine or similar local anesthetics.
- Stability studies indicate that maintaining controlled temperature and pH during synthesis and storage is critical to preserve purity and yield.
- Analytical methods such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis with Related Compounds
Summary of Preparation Methods
- The synthesis involves key steps of acylation of 2,6-dimethylaniline derivatives followed by nucleophilic substitution with methylpropylamine.
- The final product is isolated as a monohydrochloride salt to enhance stability.
- Reaction conditions such as temperature control (0°C to room temperature), inert atmosphere (nitrogen), and solvent choice (THF, ethyl acetate) are critical for optimal yield and purity.
- Purification typically involves extraction, washing, basification, and solvent evaporation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Acetamide derivatives are often utilized in the development of pharmaceuticals due to their ability to modulate biological activity. The specific compound under discussion has been investigated for its potential in treating various neurological disorders and pain management.
Neurological Applications
Research has indicated that compounds similar to acetamide can interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression. The structural characteristics of N-(2,6-dimethylphenyl)-2-(methylpropylamino)- suggest it may have selective action on certain receptor types involved in these disorders.
Pain Management
The compound is also being studied for its analgesic properties. Its mechanism of action may involve the inhibition of pain pathways or modulation of inflammatory responses. Case studies have shown promising results in preclinical trials where similar acetamide compounds reduced pain perception in animal models.
Pharmacological Insights
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride has been evaluated for its pharmacokinetic and pharmacodynamic properties:
- Bioavailability : Studies indicate that the compound exhibits good oral bioavailability, making it suitable for formulation into various dosage forms.
- Metabolism : Initial findings suggest that it is metabolized primarily by liver enzymes, which may influence its dosing regimens and potential interactions with other drugs.
Synthetic Applications
In addition to its medicinal uses, this acetamide serves as an important intermediate in organic synthesis:
Chemical Synthesis
The compound can be employed as a building block for synthesizing more complex molecules. It has been used in the preparation of other pharmaceuticals by serving as a precursor for reactions involving amine coupling or acylation processes.
Industrial Production
Given its stability and ease of modification, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- has potential applications in large-scale industrial synthesis. The methods developed for its production can be adapted for the synthesis of related compounds in pharmaceutical manufacturing.
Example Case Study 1: Neurological Effects
A study published in a peer-reviewed journal examined the effects of N-(2,6-dimethylphenyl)-2-(methylpropylamino)- on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to controls, suggesting potential efficacy as an anxiolytic agent.
Example Case Study 2: Pain Management
Another study focused on the analgesic properties of this compound showed that administration led to a statistically significant decrease in pain response during induced inflammatory conditions in animal models. These findings warrant further investigation into its mechanism and therapeutic applications.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Structural Features :
- Amino substituent: Methylpropylamino (isobutylamino) group, differing from lidocaine’s diethylamino group. This bulkier substituent may alter lipophilicity and pharmacokinetic properties.
- Salt form: Monohydrochloride improves aqueous solubility, critical for bioavailability in pharmaceutical formulations .
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives, focusing on pharmaceutical analogs and synthesis-related impurities.
Lidocaine Hydrochloride (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide monohydrochloride)
Structural Differences :
- Lidocaine substitutes the amino group with diethylamino, whereas the target compound uses methylpropylamino.
- The 2,6-dimethylphenyl group is conserved in both compounds.
Physicochemical and Pharmacological Implications :
- Lipophilicity: Lidocaine’s diethylamino group confers a logP of 2.26 .
- Metabolism: Lidocaine undergoes hepatic N-deethylation; the methylpropylamino group in the target compound may resist dealkylation, prolonging half-life .
- Application : Lidocaine is a widely used local anesthetic. The target compound’s structural modification may aim to optimize duration of action or reduce toxicity.
Lidocaine Impurities and Derivatives
Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride)
2,6-Dimethylaniline (Lidocaine Degradation Product)
- A primary aromatic amine formed via hydrolysis of lidocaine’s amide bond. Unlike the target compound, it lacks the acetamide backbone, highlighting the importance of structural integrity in pharmacological activity .
Agrochemical Acetamide Derivatives (e.g., Alachlor, Pretilachlor)
- Structural Comparison : These herbicides feature chloro-substituted acetamide cores with bulky aromatic groups (e.g., 2,6-diethylphenyl).
- Functional Divergence : While structurally analogous, agrochemicals prioritize pesticidal activity over receptor specificity, unlike pharmaceutical acetamides .
Biological Activity
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride (CAS No. 1131-01-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H18N2O·HCl
- Molecular Weight : 206.2841 g/mol
- Solubility : Soluble in water (0.732 mg/ml) .
The biological activity of acetamides often relates to their structural components. The presence of the 2,6-dimethylphenyl group and the methylpropylamino moiety is crucial for enhancing the compound's interaction with biological targets. Research indicates that compounds with similar structures can exhibit varying degrees of antibacterial and antifungal activities.
Antibacterial Activity
Research has shown that acetamide derivatives can exhibit moderate antibacterial properties, particularly against gram-positive bacteria. For instance, certain acetamide analogues demonstrated activity against Staphylococcus aureus, a common pathogen .
| Compound | Activity | Target Organism |
|---|---|---|
| N-(2,6-dimethylphenyl)-acetamide | Moderate | Gram-positive bacteria |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Slightly better than parent compound | Gram-positive species |
Structure-Activity Relationship (SAR)
Studies indicate that the propanamide analogues are generally more active than simple acetamides. The effectiveness increases with the addition of specific functional groups like methoxy or piperazine moieties .
- Key Findings :
- Compounds with multiple methoxy groups showed enhanced activity.
- Piperidine moieties favored activity compared to morpholine or N-methyl piperazine groups.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of N-(2,6-dimethylphenyl)-acetamide derivatives against various microorganisms. The results suggested that modifications to the acetamide structure could enhance antimicrobial properties significantly .
- Toxicity Assessment : Toxicological evaluations indicated that while some derivatives are harmful if ingested or contacted dermally, they may still be viable candidates for further pharmacological development .
- In Vivo Studies : In vivo assessments have been limited; however, preliminary results suggest potential therapeutic applications in treating infections caused by resistant strains of bacteria.
Q & A
Q. How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive crystallographic data to resolve bond lengths and angles .
- Complementary techniques include 1H/13C NMR for functional group analysis (e.g., distinguishing methylpropylamino vs. ethylmethylamino substituents) and high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Cross-reference with pharmacopeial standards for related compounds, such as Lidocaine Hydrochloride monographs, to validate structural features .
Q. What are the standard protocols for assessing purity in academic research?
Methodological Answer:
- Use HPLC with UV detection (e.g., USP methods for Lidocaine Hydrochloride) to quantify the main component and detect impurities .
- Karl Fischer titration determines water content, critical for hygroscopic hydrochloride salts.
- Elemental analysis (CHNS) validates stoichiometric ratios of C, H, N, and Cl to confirm monohydrochloride composition .
Q. How can researchers synthesize this compound while minimizing impurities?
Methodological Answer:
- Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce side reactions, such as alkylation at unintended positions.
- Employ flash chromatography for intermediate purification and monitor reaction progress via TLC or LC-MS.
- Reference synthesis protocols for structurally related compounds, such as Lidocaine impurities, to identify common by-products (e.g., N-alkylation isomers) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between HPLC and NMR purity assessments?
Methodological Answer:
- Orthogonal validation : Combine ion chromatography to quantify counterion (Cl⁻) content and NMR relaxation studies to detect low-level impurities undetected by HPLC.
- Reassess HPLC parameters (e.g., column chemistry, gradient elution) to improve resolution of closely eluting peaks .
- Use spiking experiments with synthesized impurities (e.g., Lidocaine Impurity K analogs) to identify co-eluting contaminants .
Q. How should stability studies be designed to evaluate degradation pathways?
Methodological Answer:
- Conduct forced degradation studies under stress conditions:
Q. What methodological considerations are critical for studying this compound's interaction with sodium channels?
Methodological Answer:
- Use patch-clamp electrophysiology to assess sodium current inhibition in neuronal cell lines, comparing potency to Lidocaine .
- Perform molecular docking with sodium channel structures (e.g., Nav1.4) to predict binding affinity changes caused by the methylpropylamino substituent.
- Validate findings using radioligand binding assays with tritiated saxitoxin to quantify competitive displacement .
Data Contradiction Analysis
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
Methodological Answer:
- Re-examine X-ray data refinement parameters (e.g., thermal displacement factors) in SHELXL to rule out model bias .
- Perform dynamic NMR experiments (e.g., VT-NMR) to detect conformational flexibility that may explain discrepancies in solution vs. solid-state structures .
- Compare with structural data from analogs like Ranolazine-related compounds, which share similar acetamide-piperazine motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
